2-(4-Methylanilino)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylanilino)-1-(4-nitrophenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Phase Equilibrium Studies
Research into the phase equilibrium of similar compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, provides insights into their properties and applications. These studies involve determining the solid-liquid phase equilibrium in different solvents, which is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structure of derivatives of similar compounds are studied to explore their potential applications. For example, the synthesis of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one from 4-nitrophenylglyoxal and its structural analysis provide insights into the chemical behavior and possible applications of these types of compounds (Shtamburg et al., 2019).
Synthetic Methods Development
Developing new synthetic methods for related compounds, such as 1-(2-chloro-5-nitrophenyl)ethanone, leads to the creation of a variety of derivatives with potential applications in various fields. Such research often focuses on efficient and versatile synthetic routes (Androsov et al., 2010).
Novel Compound Synthesis
Research on the synthesis of novel compounds, like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, explores their potential as inhibitors or activators in biochemical pathways. This can lead to the development of new drugs or chemical tools (Learmonth et al., 2002).
Protecting Group Development
The development of new protecting groups, such as the 2-(4-acetyl-2-nitrophenyl)ethyl group, is crucial in synthetic chemistry. This research aids in the efficient synthesis of complex molecules (Robles et al., 1993).
Properties
CAS No. |
26464-50-6 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14N2O3/c1-11-2-6-13(7-3-11)16-10-15(18)12-4-8-14(9-5-12)17(19)20/h2-9,16H,10H2,1H3 |
InChI Key |
VLWGLZKRJULNKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.